molecular formula C18H16N2O5S B2843911 Methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 946276-79-5

Methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2843911
CAS No.: 946276-79-5
M. Wt: 372.4
InChI Key: VNEREYMURZIDSM-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound is part of the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring. The presence of methoxy groups and a carboxylate moiety further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors such as 2-aminothiazoles with carboxylic acid derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of thiazolines or other reduced derivatives.

  • Substitution Reactions: The methoxy groups and carboxylate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Thiazole sulfoxides or sulfones.

  • Reduction Products: Thiazolines or other reduced derivatives.

  • Substitution Products: Amides, esters, or ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable tool in organic synthesis.

Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibition, receptor binding, and as a potential lead compound in drug discovery.

Medicine: In medicine, Methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate may be explored for its therapeutic potential. Its structural similarity to other biologically active compounds suggests it could be a candidate for the development of new drugs.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which Methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Methyl 2-(3,5-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

  • Methyl 2-(3,5-dimethoxybenzamido)-3-tert-butoxy-2-(4-(trifluoromethyl)phenyl)butanoate

Uniqueness: Methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate stands out due to its specific structural features, such as the presence of the benzo[d]thiazole ring and the positioning of the methoxy groups

Properties

IUPAC Name

methyl 2-[(3,5-dimethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-23-12-6-11(7-13(9-12)24-2)16(21)20-18-19-14-5-4-10(17(22)25-3)8-15(14)26-18/h4-9H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEREYMURZIDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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